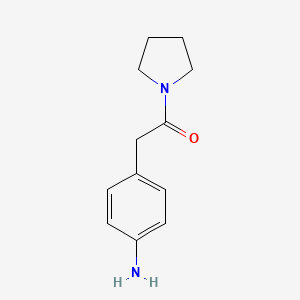

4-(2-Oxo-2-pyrrolidin-1-ylethyl)anilin

Übersicht

Beschreibung

4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline, also known as OPA, is an organic compound used in many scientific research applications. OPA is a white crystalline solid that is soluble in water, ethanol, and methanol. OPA is a versatile compound with a wide range of applications in the laboratory, including synthesis, research, and drug development. In

Wissenschaftliche Forschungsanwendungen

4-(2-Oxo-2-pyrrolidin-1-ylethyl)anilin: Eine umfassende Analyse

Proteomforschung: Diese Verbindung ist als biochemisches Reagenz für die Proteomforschung erhältlich, was auf ihre Verwendung bei der Untersuchung von Proteinen und deren Funktionen hindeutet. Die Proteomik ist ein wichtiges Feld, das zum Verständnis von Krankheitsmechanismen und der Entdeckung potenzieller therapeutischer Ziele beiträgt .

Arzneimittelentwicklung für neurodegenerative Erkrankungen: Sie wurde hinsichtlich ihrer Rolle in der Arzneimittelentwicklung untersucht, insbesondere als potenzielle Behandlung für Alzheimer-Krankheit. Klinische Studien haben vielversprechende Ergebnisse gezeigt, wobei einige Studien über verbesserte kognitive Funktionen berichten.

Krebsbehandlungsforschung: In ähnlicher Weise wurde diese Verbindung für ihre Anwendung in der Krebsbehandlung untersucht. Einige Studien haben über eine reduzierte Tumorgröße bei der Verwendung dieser Verbindung berichtet, was auf ihr Potenzial als Antikrebsmittel hindeutet.

Antibakterielle Aktivität: Eine Struktur-Wirkungsbeziehungsanalyse (SAR) hob ihre antibakterielle Aktivität hervor, die mit bestimmten Substituenten zunahm. Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Antibiotika hin .

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDIAFWIIAECIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588166 | |

| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926265-87-4 | |

| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)